molecular formula C7H6BrF2N B13657043 2-Bromo-3-(1,1-difluoroethyl)pyridine CAS No. 2344849-53-0

2-Bromo-3-(1,1-difluoroethyl)pyridine

Cat. No.: B13657043
CAS No.: 2344849-53-0
M. Wt: 222.03 g/mol
InChI Key: HVAASPKWCSOJKI-UHFFFAOYSA-N
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Description

2-Bromo-3-(1,1-difluoroethyl)pyridine is an organic compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoroethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1,1-difluoroethyl)pyridine typically involves the bromination of 3-(1,1-difluoroethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Scientific Research Applications

2-Bromo-3-(1,1-difluoroethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the development of biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoroethyl groups can participate in various chemical reactions, leading to the formation of new compounds with distinct biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the compounds formed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(1,1-difluoroethyl)pyridine
  • 3-Bromo-2-(1,1-difluoroethyl)pyridine
  • 2-Bromo-4-(1,1-difluoroethyl)pyridine

Uniqueness

2-Bromo-3-(1,1-difluoroethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The position of the bromine and difluoroethyl groups influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic and pharmaceutical compounds .

Properties

CAS No.

2344849-53-0

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-bromo-3-(1,1-difluoroethyl)pyridine

InChI

InChI=1S/C7H6BrF2N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3

InChI Key

HVAASPKWCSOJKI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC=C1)Br)(F)F

Origin of Product

United States

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